molecular formula C18H15NO3S2 B381681 ETHYL 5-PHENYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 5-PHENYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B381681
M. Wt: 357.5g/mol
InChI Key: DAUIBVZIZGOBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-PHENYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes phenyl and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-PHENYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl 5-phenylthiophene-2-carboxylate with 2-thienylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-PHENYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, facilitated by reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 5-PHENYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-PHENYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-phenylthiophene-2-carboxylate
  • Ethyl 5-phenyl-2-thiophenecarboxylate
  • Ethyl 5-phenyl-2-[(2-thienylcarbonyl)hydrazino]carbothioylamino-thiophene-3-carboxylate

Uniqueness

ETHYL 5-PHENYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE stands out due to its specific combination of phenyl and thiophene rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H15NO3S2

Molecular Weight

357.5g/mol

IUPAC Name

ethyl 5-phenyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C18H15NO3S2/c1-2-22-18(21)13-11-15(12-7-4-3-5-8-12)24-17(13)19-16(20)14-9-6-10-23-14/h3-11H,2H2,1H3,(H,19,20)

InChI Key

DAUIBVZIZGOBRG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=CS3

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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